

4-nitrothiophene-2-carboxylic acid IR spectroscopy

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Compound of Interest

Compound Name: **4-nitrothiophene-2-carboxylic acid**

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An In-Depth Technical Guide to the Infrared Spectroscopy of **4-Nitrothiophene-2-Carboxylic Acid**

Abstract

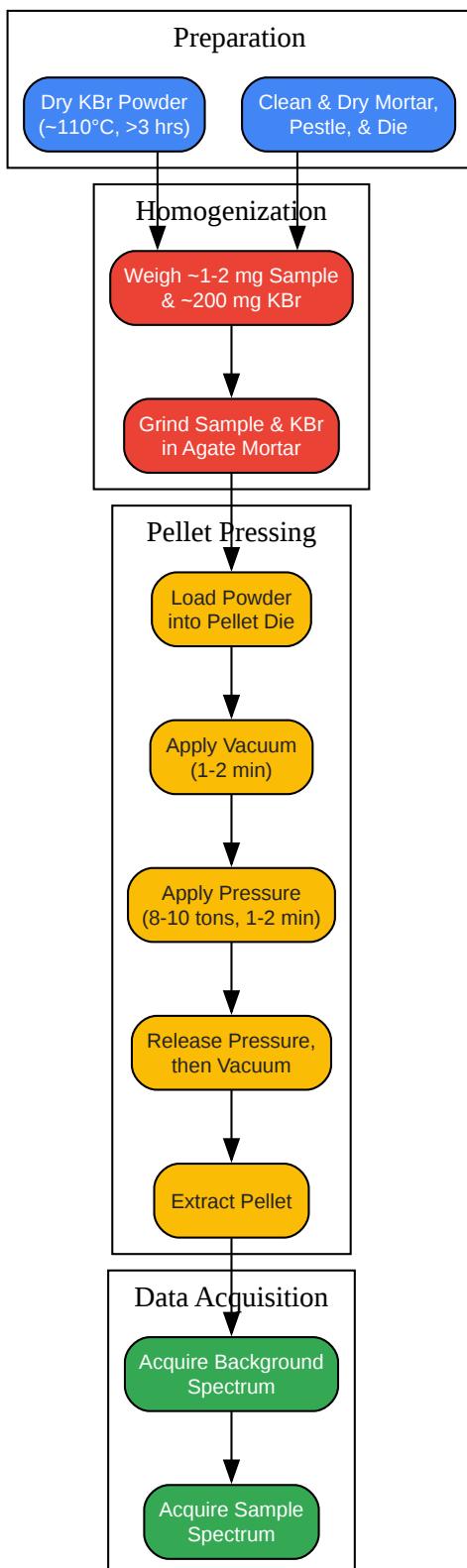
This technical guide provides a comprehensive analysis of **4-nitrothiophene-2-carboxylic acid** using Fourier-Transform Infrared (FT-IR) spectroscopy. As a molecule incorporating a carboxylic acid, a nitro group, and a substituted thiophene ring, its IR spectrum presents a rich tapestry of vibrational data. This document, intended for researchers, scientists, and professionals in drug development, details the theoretical basis for spectral interpretation, a field-proven experimental protocol for sample analysis, and an integrated approach to decoding the resulting spectrum. We will explore the characteristic vibrational signatures of each functional group, the influence of the aromatic system, and the causality behind the experimental choices to ensure the acquisition of high-fidelity, reproducible data.

The Molecular Structure: A Vibrational Perspective

4-Nitrothiophene-2-carboxylic acid (CAS 13138-70-0) is a heterocyclic building block used in the synthesis of pharmaceuticals and other complex organic structures.^[1] Its utility is derived from the reactivity of its constituent functional groups. Infrared spectroscopy is an exceptionally powerful tool for confirming the identity and structural integrity of this molecule by probing the vibrational modes of its covalent bonds.

The molecule can be deconstructed into three key vibrational components:

- The Carboxylic Acid Group (-COOH): This group is responsible for some of the most distinct features in the IR spectrum, notably the extremely broad hydroxyl (O-H) stretch and the intense carbonyl (C=O) stretch.
- The Aromatic Nitro Group (-NO₂): Attached to the thiophene ring, this group exhibits strong, characteristic stretching vibrations that are sensitive to its electronic environment.
- The 2,4-Disubstituted Thiophene Ring: The heterocyclic aromatic ring provides a "fingerprint" of skeletal vibrations, including C-H, C=C, and C-S modes, whose positions are influenced by the attached substituents.



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Caption: Experimental workflow for the KBr pellet method in FT-IR.

Integrated Spectral Analysis

When analyzing the full spectrum, the key is to look for the combination of characteristic peaks. The first and most telling feature will be the vast, broad absorption from $3300\text{-}2500\text{ cm}^{-1}$, immediately identifying the presence of a hydrogen-bonded carboxylic acid. [2][3] Following this, the observer should locate the sharp, intense carbonyl peak between $1710\text{-}1680\text{ cm}^{-1}$. The presence of both of these features is a definitive confirmation of the $-\text{COOH}$ group. [4] Next, the region between 1600 cm^{-1} and 1300 cm^{-1} should be examined for the two strong nitro group absorptions. The asymmetric stretch near 1500 cm^{-1} and the symmetric stretch near 1350 cm^{-1} are typically unambiguous. [5] Finally, the fingerprint region below 1000 cm^{-1} can be used to confirm the thiophene substitution pattern through the C-H out-of-plane bending modes, and the weaker aromatic C-H stretches can be confirmed just above 3000 cm^{-1} .

Conclusion

The infrared spectrum of **4-nitrothiophene-2-carboxylic acid** is rich with information, providing clear and distinguishable bands for each of its primary functional groups. The very broad O-H stretch, strong C=O stretch, and two intense NO_2 stretches provide a unique and easily identifiable pattern. By following a rigorous and validated experimental protocol, such as the KBr pellet method described herein, researchers can reliably obtain high-fidelity spectra for unambiguous structural confirmation and quality control, which are essential steps in chemical synthesis and drug development.

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